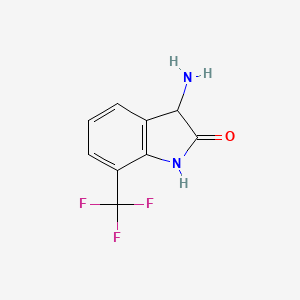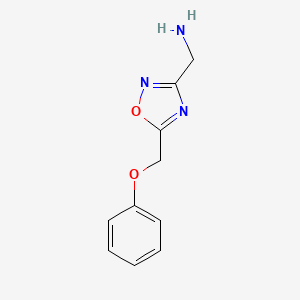![molecular formula C12H17N3O B12820062 6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)
6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have been widely studied for their potential therapeutic applications. The presence of the ethoxy and isopropyl groups in this compound may influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitroaniline and ethyl iodide.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Synthetic Route: The synthetic route may include the following steps
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding amines and alcohols.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of the cell membrane. In anticancer applications, it may induce apoptosis (programmed cell death) by activating specific signaling pathways or inhibiting the activity of enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:
2-Amino-1H-benzo[d]imidazole: Lacks the ethoxy and isopropyl groups, which may result in different biological activities and chemical properties.
6-Methoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
N-Isopropyl-1H-benzo[d]imidazol-2-amine: Lacks the ethoxy group, which may affect its overall stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
6-ethoxy-N-propan-2-yl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H17N3O/c1-4-16-9-5-6-10-11(7-9)15-12(14-10)13-8(2)3/h5-8H,4H2,1-3H3,(H2,13,14,15) |
Clave InChI |
GFFAUOSRVFYHMP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(N2)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



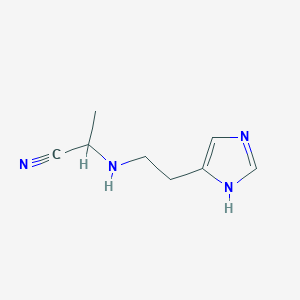
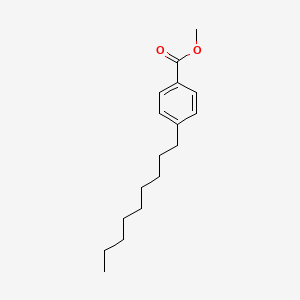
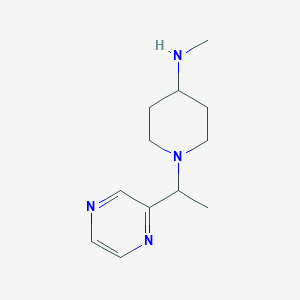
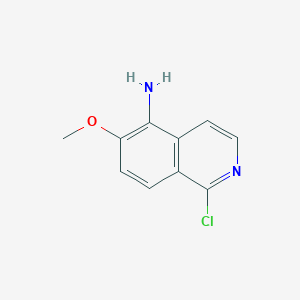
![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)

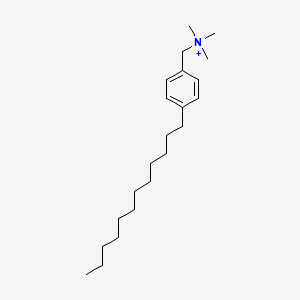

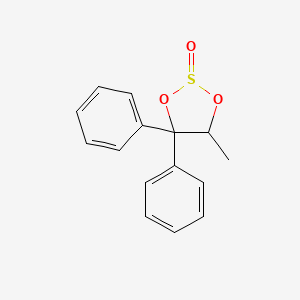
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
